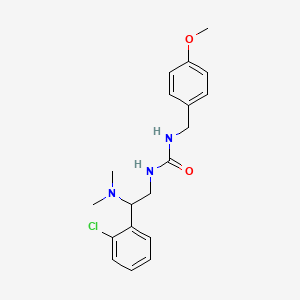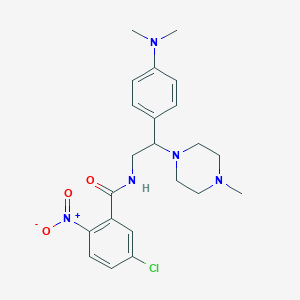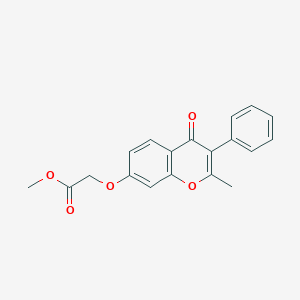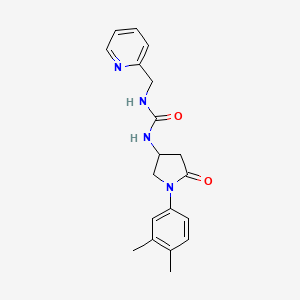
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(4-methoxybenzyl)urea, also known as A-769662, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy metabolism.
Aplicaciones Científicas De Investigación
Mixed-Valence Metal Complexes
One application involves the synthesis of mixed-valence oxovanadium(IV/V) dinuclear entities, incorporating heptadentate ligands with coordination environments facilitated by related compounds. These complexes exhibit interesting electronic properties, evidenced by their EPR spectra, which are significant for understanding metal-metal interactions and electron transfer processes. Such studies contribute to the development of materials with potential applications in catalysis, magnetic materials, and electronic devices (Mondal et al., 2005).
Molecular Sensors
Another area of application is in the development of molecular sensors. A rhodamine-based compound, demonstrating dual chemosensor capabilities for Zn2+ and Al3+ ions, showcases the utility of related chemical frameworks in detecting metal ions. This specificity and sensitivity towards particular metal ions are crucial for environmental monitoring, medical diagnostics, and chemical sensing technologies (Roy et al., 2019).
Environmental Monitoring
The detection and quantification of herbicides and their metabolites in environmental samples represent another application. Studies on compounds like maloran, which shares structural motifs with the compound of interest, underline the importance of such chemicals in understanding the persistence and breakdown of agrochemicals in soils. This research is vital for assessing the environmental impact of herbicide use and for developing strategies for safer agricultural practices (Katz & Strusz, 1968).
Polymer Science
In polymer science, the synthesis of novel polymeric materials incorporating urea derivatives has been explored. For example, the development of polymeric amino protecting groups demonstrates the versatility of urea-based compounds in polymer chemistry. These materials have applications in the synthesis and modification of polymers with specific functional properties, impacting areas such as drug delivery systems, biocompatible materials, and protective coatings (Gormanns & Ritter, 1994).
Drug Discovery
In drug discovery, the identification of nonpeptide agonists for specific receptors, such as the GPR14/urotensin-II receptor, highlights the role of structurally complex urea derivatives in medicinal chemistry. These compounds serve as valuable tools for pharmacological research and as potential leads for therapeutic development, emphasizing the compound's relevance in designing drugs with specific receptor activity (Croston et al., 2002).
Propiedades
IUPAC Name |
1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-23(2)18(16-6-4-5-7-17(16)20)13-22-19(24)21-12-14-8-10-15(25-3)11-9-14/h4-11,18H,12-13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKKHCUFCTHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC=C(C=C1)OC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)
![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)


![Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate](/img/structure/B2938674.png)

![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)

![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)
